N-[(3-bromopyridin-4-yl)methyl]cyclopropanamine
Description
N-[(3-Bromopyridin-4-yl)methyl]cyclopropanamine is a secondary amine featuring a cyclopropane ring linked via a methylene bridge to a pyridine ring substituted with a bromine atom at the 3-position. Its molecular formula is C₉H₁₀BrN₂, with a molecular weight of 227.09 g/mol. This compound is of interest in medicinal chemistry and materials science due to its unique structural attributes.
Properties
IUPAC Name |
N-[(3-bromopyridin-4-yl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-9-6-11-4-3-7(9)5-12-8-1-2-8/h3-4,6,8,12H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUBVLOMBAZJIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C(C=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-bromopyridin-4-yl)methyl]cyclopropanamine typically involves the bromination of 4-methylpyridine followed by the introduction of the cyclopropanamine group. One common method includes:
Bromination: 4-methylpyridine is treated with bromine in the presence of a catalyst to yield 3-bromo-4-methylpyridine.
Amination: The brominated intermediate is then reacted with cyclopropanamine under suitable conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or other substituted pyridines.
Oxidation Products: Oxidized derivatives of the pyridine ring.
Reduction Products: Reduced forms of the cyclopropanamine group.
Scientific Research Applications
N-[(3-bromopyridin-4-yl)methyl]cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and studies involving receptor binding.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-[(3-bromopyridin-4-yl)methyl]cyclopropanamine depends on its specific application. In biochemical contexts, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The bromine atom and the cyclopropanamine group can interact with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions.
Comparison with Similar Compounds
Structural Analog Overview
The following compounds share the cyclopropanamine core but differ in aromatic substituents:
Electronic and Steric Effects
- Pyridine vs. Benzene Rings : The pyridine core in this compound introduces a basic nitrogen atom, enabling hydrogen bonding and pH-dependent solubility, unlike purely aromatic analogs like N-(4-methylbenzyl)cyclopropanamine .
- Substituent Influence: Bromine (3-Br): Enhances lipophilicity (logP) and enables halogen bonding, critical for target interactions in drug design. Nitro (2-NO₂): Increases polarity and reactivity but poses safety risks due to toxic decomposition products (e.g., NOx) . Trifluoromethyl (5-CF₃): Improves metabolic stability and electron-withdrawing effects compared to bromine .
Key Research Findings
Synthetic Efficiency: Reductive amination yields >90% for quinoline derivatives, outperforming nitro- or halogenated analogs where yields are unreported .
Safety Profiles : Brominated and chlorinated compounds exhibit fewer immediate hazards compared to nitro-substituted analogs, which require specialized disposal protocols .
Electronic Tuning : The 3-bromo substitution on pyridine provides a balance of steric bulk and electronic modulation, whereas CF₃ groups (as in ) prioritize electron withdrawal.
Biological Activity
N-[(3-bromopyridin-4-yl)methyl]cyclopropanamine is a compound with significant potential in medicinal chemistry, particularly due to its structural features that allow it to interact with various biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₉H₁₁BrN₂ and a molecular weight of approximately 215.1 g/mol. The compound consists of a brominated pyridine ring linked to a cyclopropanamine moiety via a methyl group. This unique structure contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁BrN₂ |
| Molecular Weight | 215.1 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to act as a ligand for various receptors, particularly in the central nervous system (CNS). The bromine atom enhances its binding affinity and specificity towards certain targets, potentially modulating receptor activity through:
- Hydrogen bonding
- Van der Waals forces
- Other non-covalent interactions
This interaction profile suggests that the compound may influence neurotransmitter systems, which are critical in pain management and neurodegenerative diseases.
Biological Activity and Applications
Research indicates that this compound exhibits significant biological activities, including:
- Receptor Modulation : The compound has been investigated for its effects on nicotinic acetylcholine receptors, which play a vital role in cognitive functions and may be implicated in conditions such as Alzheimer's disease .
- Analgesic Properties : Preliminary studies suggest potential analgesic effects, indicating its utility in pain management therapies .
- Neuroprotective Effects : The compound's ability to interact with CNS targets positions it as a candidate for treating mood disorders and neurodegenerative conditions .
Study 1: Interaction with Nicotinic Receptors
A study evaluated the interaction of this compound with nicotinic receptors. Results demonstrated that the compound could enhance receptor activity, suggesting implications for cognitive enhancement and neuroprotection.
Study 2: Analgesic Efficacy
In an animal model, the compound was tested for analgesic properties using the tail-flick test. Results indicated a significant reduction in nociceptive responses, supporting its potential as an analgesic agent .
Study 3: Structural Activity Relationship
Research focused on modifying the structure of this compound to improve potency and selectivity for specific receptors. Variants showed enhanced activity against μ-opioid receptors, highlighting the importance of structural modifications in drug development .
Comparative Analysis with Similar Compounds
This compound can be compared with other compounds exhibiting similar structural features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(Bromomethyl)pyridine | C₇H₈BrN | Lacks cyclopropanamine structure |
| 1-(6-Bromopyridin-3-yl)methylcyclopropanamine | C₉H₁₂BrN₂ | Contains different pyridine substitution |
| 1-(5-Bromopyridin-3-yl)-N-methylmethanamine | C₇H₉BrN₂ | Simpler amine structure |
The unique combination of the brominated pyridine ring and cyclopropanamine structure gives this compound distinct biological properties compared to these analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
